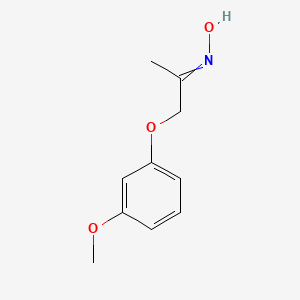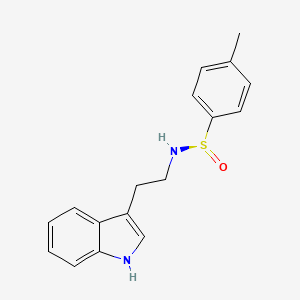
(S)-N-(-)-p-Tolylsulfinyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(-)-p-Tolylsulfinyltryptamine is a chiral compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(-)-p-Tolylsulfinyltryptamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine and p-tolylsulfinyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired (S)-enantiomer in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-(-)-p-Tolylsulfinyltryptamine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, other nucleophiles.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted tryptamines.
Aplicaciones Científicas De Investigación
(S)-N-(-)-p-Tolylsulfinyltryptamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(-)-p-Tolylsulfinyltryptamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
®-N-(-)-p-Tolylsulfinyltryptamine: The enantiomer of (S)-N-(-)-p-Tolylsulfinyltryptamine, with similar chemical properties but different biological activities.
N-Methyltryptamine: A structurally related compound with different functional groups and biological effects.
5-Methoxytryptamine: Another tryptamine derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its chiral sulfinyl group, which imparts specific stereochemical properties and potential for selective biological interactions. This distinguishes it from other tryptamine derivatives and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H18N2OS |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(R)-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-8-15(9-7-13)21(20)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3/t21-/m1/s1 |
Clave InChI |
GDHYCLNHSKWYMD-OAQYLSRUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@@](=O)NCCC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)NCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

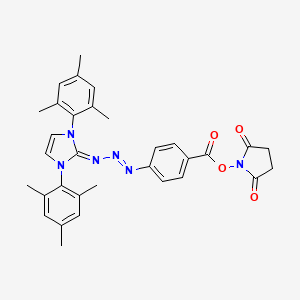
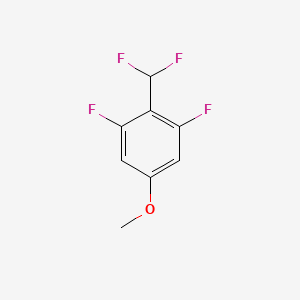
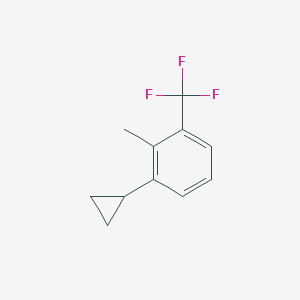

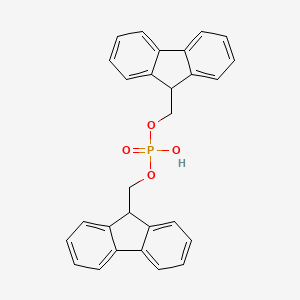
![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
